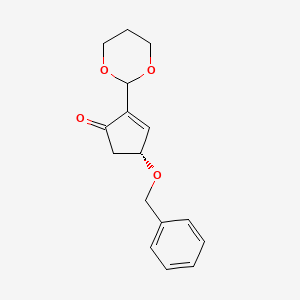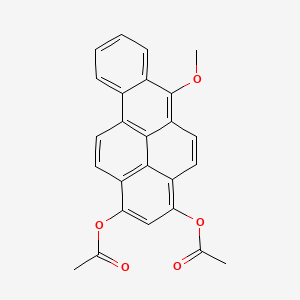
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of glycyl, valyl, nitrophenyl, and phenylalaninamide groups, which contribute to its distinct properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of amino acids and functional groups. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, facilitating the formation of peptide bonds. The final step involves the deprotection of amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to enhance efficiency and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The phenylalaninamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalaninamide derivatives.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition, signal transduction modulation, and alteration of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-alaninamide
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-tyrosinamide
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamid
Uniqueness
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
| 74589-01-8 | |
Molekularformel |
C22H27N5O5 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2S)-2-[(2-aminoacetyl)amino]-3-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]butanamide |
InChI |
InChI=1S/C22H27N5O5/c1-14(2)20(26-19(28)13-23)22(30)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)27(31)32/h3-11,14,18,20H,12-13,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/t18-,20-/m0/s1 |
InChI-Schlüssel |
GDLQSDFXSZOYFP-ICSRJNTNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)



